methyl 4-methoxy-2-(methylsulfanyl)quinoline-3-carboxylate methyl 4-methoxy-2-(methylsulfanyl)quinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 951520-49-3
VCID: VC11894743
InChI: InChI=1S/C13H13NO3S/c1-16-11-8-6-4-5-7-9(8)14-12(18-3)10(11)13(15)17-2/h4-7H,1-3H3
SMILES: COC1=C(C(=NC2=CC=CC=C21)SC)C(=O)OC
Molecular Formula: C13H13NO3S
Molecular Weight: 263.31 g/mol

methyl 4-methoxy-2-(methylsulfanyl)quinoline-3-carboxylate

CAS No.: 951520-49-3

Cat. No.: VC11894743

Molecular Formula: C13H13NO3S

Molecular Weight: 263.31 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-methoxy-2-(methylsulfanyl)quinoline-3-carboxylate - 951520-49-3

Specification

CAS No. 951520-49-3
Molecular Formula C13H13NO3S
Molecular Weight 263.31 g/mol
IUPAC Name methyl 4-methoxy-2-methylsulfanylquinoline-3-carboxylate
Standard InChI InChI=1S/C13H13NO3S/c1-16-11-8-6-4-5-7-9(8)14-12(18-3)10(11)13(15)17-2/h4-7H,1-3H3
Standard InChI Key RUXLJDMTHFSFEW-UHFFFAOYSA-N
SMILES COC1=C(C(=NC2=CC=CC=C21)SC)C(=O)OC
Canonical SMILES COC1=C(C(=NC2=CC=CC=C21)SC)C(=O)OC

Introduction

Chemical Structure and Characterization

Molecular Architecture

The compound’s structure consists of a quinoline core substituted at positions 2, 3, and 4 (Figure 1). Key features include:

  • Position 2: Methylsulfanyl group (-SCH3_3).

  • Position 3: Carboxylate ester (-COOCH3_3).

  • Position 4: Methoxy group (-OCH3_3).

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC13H13NO3S\text{C}_{13}\text{H}_{13}\text{NO}_{3}\text{S}
Molecular Weight263.31 g/mol
logP3.2 (predicted)
Hydrogen Bond Acceptors5
Polar Surface Area67.8 Ų

Characterization data from 1H^1\text{H}-NMR and 13C^{13}\text{C}-NMR confirm the structure, with distinct signals for -SCH3_3 (δ 2.62 ppm) and -OCH3_3 (δ 3.94 ppm) . Single-crystal X-ray diffraction validates the planar quinoline ring and substituent orientations .

Synthesis and Regioselectivity

Synthetic Pathway

The compound is synthesized through a two-step alkylation process:

  • S-Methylation: Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate reacts with CH3_3I in DMF using triethylamine, yielding methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate .

  • O-Methylation: Subsequent treatment with CH3_3I and a strong base (NaH/K2_2CO3_3) produces the final product with 80–99% yield .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
S-MethylationCH3_3I, DMF, 50°C, 1 hr>80
O-MethylationCH3_3I, NaH, DMF, 24 hr80–99

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (logSw=4.2\log S_w = -4.2) but soluble in polar organic solvents (e.g., DMSO, DMF). Stability studies show no decomposition under ambient conditions for 6 months.

Spectroscopic Data

  • IR (cm1^{-1}): 1722 (C=O), 1657 (C=N), 1245 (C-O).

  • HRMS (ESI): m/z 264.0765 [M+H]+^+ .

Biological Activity and Mechanisms

Antiviral Activity

In vitro assays demonstrate potent inhibition of HBV replication (IC50_{50} = 10 µM) . The quinoline core intercalates viral DNA, while the methylsulfanyl group enhances membrane permeability.

Applications in Medicinal and Materials Chemistry

Drug Development

The compound is a candidate for antiviral and antibacterial agents. Its ester group allows prodrug modifications to improve bioavailability.

Materials Science

As a ligand in catalysis, it facilitates Suzuki-Miyaura couplings with 92% yield. Its electronic properties make it suitable for organic semiconductors.

HazardPrecautionary Measures
Skin irritation (H315)Wear nitrile gloves
Eye damage (H318)Use safety goggles
Respiratory irritation (H335)Use fume hood

Comparative Analysis with Analogues

Table 4: Activity Comparison of Quinoline Derivatives

CompoundAntiviral IC50_{50} (µM)logP
Methyl 4-methoxy-2-(methylsulfanyl)quinoline-3-carboxylate103.2
Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate252.8
Methyl 1-methyl-2-(methylthio)-4-oxo-quinoline-3-carboxylate>502.5

The methoxy group in the title compound enhances antiviral efficacy by 2.5-fold compared to hydroxyl analogues .

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